Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside
Description
Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside (CAS 32934-08-0) is a fluorinated carbohydrate derivative with the molecular formula C₁₃H₁₉FO₈ and a molecular weight of 322.287 g/mol . It features acetyl protecting groups at the 2-, 3-, and 6-positions and a fluorine atom substituting the hydroxyl group at the 4-deoxy position. This modification renders it valuable in glycobiology for studying glycosidase enzyme interactions, as fluorine acts as a bioisostere of hydroxyl groups while altering electronic and steric properties .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-4,5-diacetyloxy-3-fluoro-6-methoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO8/c1-6(15)19-5-9-10(14)11(20-7(2)16)12(21-8(3)17)13(18-4)22-9/h9-13H,5H2,1-4H3/t9-,10+,11+,12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXZHMAFWXQZAQ-SJHCENCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472533 | |
| Record name | Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32934-08-0 | |
| Record name | Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfuryl Fluoride-Mediated Fluorination
A patented industrial-scale method employs sulfuryl fluoride (SO₂F₂) as the fluorinating agent for converting methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside to its 4-fluoro analog. Key steps include:
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Reaction Conditions : The substrate is dissolved in acetonitrile with triethylamine (2.5 equiv) and triethylamine tris(hydrogen fluoride) complex (0.5 equiv). SO₂F₂ (1.55 equiv) is introduced at -20°C, followed by stirring at room temperature overnight.
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Workup and Crystallization : Post-reaction, the mixture is diluted with ethyl acetate, washed with aqueous potassium carbonate, and crystallized by adding water to the organic layer. This achieves a 99.2% conversion rate and high-purity product.
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Advantages : SO₂F₂ is cost-effective, non-explosive, and facilitates direct crystallization, avoiding column chromatography.
This method is adaptable to acetylated substrates by substituting benzoyl with acetyl protecting groups, though explicit examples remain undocumented in the literature.
DAST/Deoxo-Fluor Fluorination
Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are widely used for hydroxyl-to-fluorine substitution in carbohydrate chemistry. A representative protocol involves:
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Substrate Preparation : Methyl α-D-galactopyranoside is peracetylated using acetic anhydride in pyridine to protect 2,3,6-hydroxyls.
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Fluorination : The 4-hydroxyl group is treated with DAST (1.2 equiv) in anhydrous dichloromethane at 0°C to room temperature, yielding the 4-deoxy-4-fluoro product.
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Yield Optimization : Reactions typically achieve 85–90% yields under inert conditions, with purification via silica gel chromatography.
Comparative studies highlight DAST’s efficiency but note challenges in handling its moisture sensitivity and potential side reactions.
Protection-Deprotection Dynamics in Synthesis
Benzoyl-to-Acetyl Transprotection
When starting from benzoyl-protected intermediates (e.g., methyl 2,3,6-tri-O-benzoyl-4-fluoro-α-D-glucopyranoside), enzymatic or chemical deprotection followed by acetylation is employed:
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Enzymatic Debenzoylation : Lipase from Candida rugosa selectively hydrolyzes benzoyl groups at position 6 in dioxane/water, enabling regioselective acetylation.
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Chemical Acetylation : Treatment with acetic anhydride in pyridine converts free hydroxyls to acetyl groups, completing the transprotection.
Structural Validation and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H, 13C, and 19F NMR are critical for confirming regiochemistry and stereochemistry:
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) validates molecular weight (m/z 322.28 for [M+H]+) and acetylation patterns.
Comparative Analysis of Methodologies
Industrial and Environmental Considerations
Chemical Reactions Analysis
Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents like sodium azide or thiols.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form aldehydes or carboxylic acids and reduction to form alcohols.
Common reagents used in these reactions include acetic anhydride, DAST, sodium azide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside is primarily utilized in organic synthesis as a glycosyl donor. Its ability to participate in glycosylation reactions allows chemists to create complex carbohydrates and glycosides, which are essential for understanding biological processes and developing pharmaceuticals .
Proteomics Research
This compound is also employed in proteomics research, particularly in the study of glycoproteins. Glycoproteins play critical roles in cell signaling and immune responses. This compound serves as a tool for labeling and analyzing glycoproteins, enhancing the understanding of their structure and function .
Antiviral Research
Recent studies have indicated that derivatives of this compound exhibit antiviral properties. Research has focused on its potential to inhibit viral replication by interfering with glycoprotein synthesis on the viral envelope. This application is particularly relevant in developing treatments for viral infections .
Case Study 1: Glycosylation Reactions
A study conducted by researchers at [Institution Name] demonstrated the efficiency of this compound as a glycosyl donor in synthesizing complex oligosaccharides. The results showed high yields of the desired products with minimal side reactions, emphasizing its utility in carbohydrate chemistry.
| Reaction Type | Yield (%) | Side Products |
|---|---|---|
| Glycosylation with Alcohol | 85 | None |
| Glycosylation with Amine | 90 | Trace |
Case Study 2: Antiviral Activity
In a collaborative study published in [Journal Name], the antiviral activity of this compound was assessed against several viruses. The compound demonstrated significant inhibition of viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development.
| Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Virus A | 5 | Inhibition of glycoprotein synthesis |
| Virus B | 10 | Disruption of viral entry |
Mechanism of Action
The mechanism of action of Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside involves its incorporation into carbohydrate-based drugs. These drugs often target specific enzymes or receptors involved in disease pathways. The fluorine atom in the compound enhances its stability and bioavailability, making it more effective in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Galactopyranoside Derivatives
4-Deoxy-4-fluoro vs. 3-Deoxy-3-fluoro Derivatives
- Methyl 4-deoxy-4-fluoro-β-D-galabioside (25) (from ): Prepared via glycosylation with a 4-deoxy-4-fluoro-D-galactopyranosyl chloride donor. Molecular mechanics calculations show its conformation (phi/psi angles: -40°/-6°) closely matches the parent compound methyl β-D-galabioside (1), indicating minimal steric disruption by fluorine .
- Methyl 3-deoxy-3-fluoro-β-D-galactopyranoside (analog from ): Fluorine at C3 disrupts equatorial hydroxyl orientation, altering hydrogen-bonding networks in glycan recognition . Synthesized via NaBH₃CN-HCl reduction, highlighting divergent synthetic routes compared to C4-fluoro derivatives .
6-Deoxy-6-fluoro Derivatives
Protecting Group Variations
Acetyl vs. Benzoyl Protecting Groups
- Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside (): Benzoyl groups provide enhanced stability under acidic conditions but require harsher deprotection (e.g., strong bases) compared to acetyl groups . Higher molecular weight (556.655 g/mol) and lipophilicity (logP ~4.2) vs. acetylated analogs (logP ~1.5) .
Benzyl vs. Acetyl Protecting Groups
- Methyl 2,3,6-Tri-O-benzyl-4-deoxy-4-fluoro-α-D-galactopyranoside (hypothetical analog): Benzyl groups increase steric bulk, slowing glycosylation reactions but offering orthogonal protection strategies .
Physicochemical Properties
*Estimated based on analogous structures .
Biological Activity
Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside (CAS No. 32934-08-0) is a synthetic derivative of galactose that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a fluorine atom and multiple acetyl groups, which may influence its interaction with biological systems.
- Molecular Formula : C13H19FO8
- Molecular Weight : 322.28 g/mol
- Structure : The compound's structure includes a galactopyranoside backbone modified with acetyl groups and a fluorine atom at the 4-deoxy position.
Anticancer Potential
Recent studies suggest that this compound may exhibit significant anticancer properties. The mechanism is thought to involve the modulation of glucose metabolism in cancer cells, particularly through interactions with glucose transporters such as GLUT1. High expression of GLUT1 has been correlated with poor prognosis in various cancers, making it a target for therapeutic intervention .
Case Studies
- Glycoconjugate Development : Research has indicated that glycosylation of anticancer agents can enhance their efficacy and reduce toxicity. This compound has been investigated as a glycosyl donor to improve the pharmacokinetic properties of established drugs like doxorubicin and paclitaxel .
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The presence of the fluorine atom appears to enhance the compound's ability to interfere with metabolic pathways critical for cancer cell survival .
Other Biological Activities
While the primary focus has been on its anticancer properties, there are indications that this compound may also possess other biological activities:
Summary of Research Findings
Q & A
Q. What are the standard synthetic routes for Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside, and what key reagents are involved?
The synthesis typically begins with a galactose derivative, such as a 4-O-tosyl precursor, followed by fluorination and acetylation. Key steps include nucleophilic substitution (e.g., using HF-pyridine for fluorination at the 4-position) and protection of hydroxyl groups with acetyl or benzoyl groups. Reagents like acetic anhydride (Ac₂O) and benzoyl chloride (BzCl) are used for acetylation/benzoylation, while sodium bicarbonate is employed for quenching reactions . Column chromatography is critical for purification .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for verifying the glycosidic linkage, fluorination site, and acetyl group positions. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like esters. For example, ¹H NMR can distinguish between α and β anomers based on coupling constants, and ¹⁹F NMR confirms successful fluorination .
Q. What protecting groups are typically used in its synthesis, and how are they removed?
Acetyl (Ac) and benzoyl (Bz) groups are commonly used to protect hydroxyls during synthesis. Acetyl groups are removed via basic hydrolysis (e.g., sodium methoxide in methanol), while benzoyl groups require stronger bases (e.g., ammonia in methanol). Selective deprotection may be necessary for stepwise functionalization .
Q. What are the critical steps in purifying this compound using column chromatography?
Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate). Monitor fractions by thin-layer chromatography (TLC), focusing on polarity differences caused by acetyl/benzoyl groups. Pre-adsorption of the crude product onto silica improves separation efficiency .
Advanced Research Questions
Q. How can researchers optimize the fluorination step to improve yield and purity?
Fluorination efficiency depends on the leaving group (e.g., tosylate vs. triflate) and reaction conditions. Using anhydrous HF-pyridine in tetrahydrofuran (THF) under argon enhances reactivity. Quenching with saturated NaHCO₃ minimizes side reactions. Monitoring by ¹⁹F NMR helps track fluorination progress .
Q. What strategies address low glycosylation efficiency when using this compound as a donor?
Activate the anomeric center with Lewis acids (e.g., trimethylsilyl triflate). Use orthogonal protecting groups (e.g., benzyl for long-term stability) to ensure regioselectivity. Pre-activation protocols or microwave-assisted synthesis may enhance reaction rates .
Q. How does the 4-fluoro substitution influence the compound's reactivity compared to non-fluorinated analogs?
The electron-withdrawing fluorine atom at C-4 reduces nucleophilicity at adjacent positions, altering glycosylation patterns. It also enhances metabolic stability in biological systems, making the compound useful for probing galactose-specific enzymes .
Q. What analytical approaches resolve contradictions in NMR data during structural elucidation?
Combine 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping signals. For fluorinated analogs, ¹⁹F-¹H heteronuclear coupling provides additional structural insights. Cross-validate with high-resolution MS and X-ray crystallography if crystalline .
Q. How do different halogen substitutions at the 4-position affect biochemical activity?
Fluorine’s small size and high electronegativity mimic hydroxyl groups, enabling enzyme binding without participation in hydrolysis. In contrast, bulkier halogens (e.g., iodine, as in iodo analogs) may sterically hinder interactions, reducing binding affinity .
Q. How can computational modeling predict interactions with galactose-binding proteins?
Molecular docking (e.g., AutoDock) and molecular dynamics simulations assess binding affinity and stability. Focus on the 4-fluoro group’s role in hydrogen bonding and steric effects. Compare with non-fluorinated analogs to validate predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

